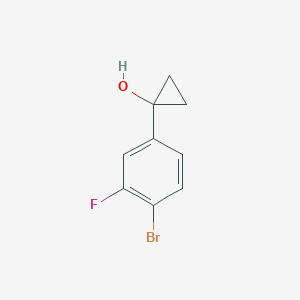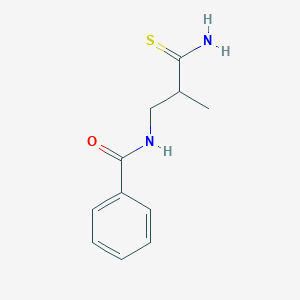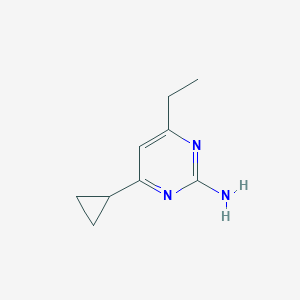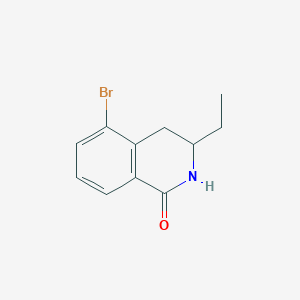
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
Vue d'ensemble
Description
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one: is a chemical compound with the molecular formula C11H12BrNO. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the bromination of 3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form 5-bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors .
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mécanisme D'action
The mechanism of action of 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurodegenerative pathways, thereby providing neuroprotective effects .
Comparaison Avec Des Composés Similaires
3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one: Lacks the ethyl group, which may affect its interaction with molecular targets.
5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one: Contains a methyl group instead of an ethyl group, leading to variations in its chemical and biological properties.
Uniqueness: The presence of both the bromine atom and the ethyl group in 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one contributes to its unique reactivity and potential biological activity. These structural features enable it to interact with specific molecular targets in ways that similar compounds may not .
Propriétés
IUPAC Name |
5-bromo-3-ethyl-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-2-7-6-9-8(11(14)13-7)4-3-5-10(9)12/h3-5,7H,2,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAANYRXFXUAIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(C=CC=C2Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1373997.png)

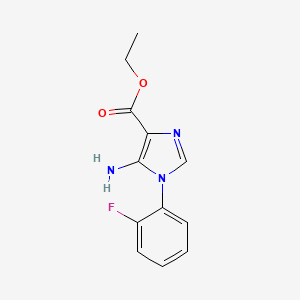
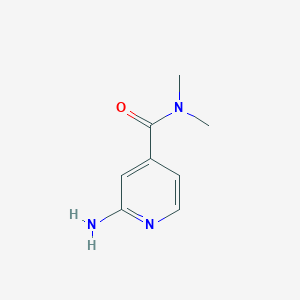

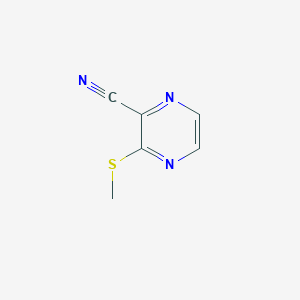
![5-Bromo-7-fluorobenzo[d]oxazol-2-amine](/img/structure/B1374006.png)
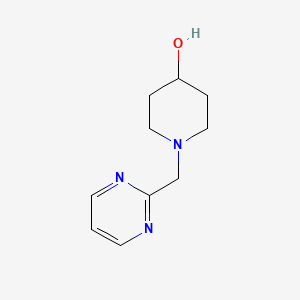
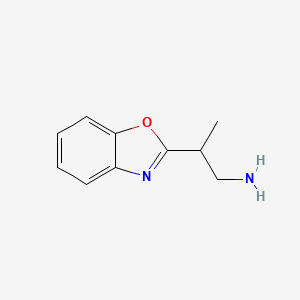
![2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1374012.png)
![2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol](/img/structure/B1374013.png)
